molecular formula C32H38N4 B286613 N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine

Katalognummer B286613
Molekulargewicht: 478.7 g/mol
InChI-Schlüssel: IYNUCVAQGDCTFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine, also known as THA, is a chemical compound that has been widely studied for its potential therapeutic applications. THA is a derivative of acridine, a heterocyclic organic compound that has been used in various fields, including medicine, agriculture, and industry. In recent years, THA has gained attention as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles in the brain.

Wirkmechanismus

The exact mechanism of action of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is not fully understood, but it is believed to involve the inhibition of beta-secretase and gamma-secretase, enzymes that are involved in the production of amyloid-beta plaques. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine may also have antioxidant properties that protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been shown to have a number of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the reduction of oxidative stress, and the improvement of cognitive function. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is its ability to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of neurodegenerative diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one of the limitations of using N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. One area of research is the development of more potent and selective inhibitors of beta-secretase and gamma-secretase, which could improve the therapeutic potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine. Another area of research is the investigation of the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in treating other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could be conducted to investigate the potential of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in combination with other compounds, such as antioxidants or anti-inflammatory agents, to improve its therapeutic efficacy.

Synthesemethoden

The synthesis of N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can be achieved through a multi-step reaction process that involves the condensation of 1,6-diaminohexane with 9-acridinyl aldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then purified through column chromatography to obtain N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine in its pure form.

Wissenschaftliche Forschungsanwendungen

N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. In vitro studies have shown that N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's diseases. N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Molekularformel

C32H38N4

Molekulargewicht

478.7 g/mol

IUPAC-Name

N,N//'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C32H38N4/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36)

InChI-Schlüssel

IYNUCVAQGDCTFO-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Kanonische SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.